5,6-Dimethoxyisatoic anhydride
CAS No.:
Cat. No.: VC13910561
Molecular Formula: C10H9NO5
Molecular Weight: 223.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9NO5 |
|---|---|
| Molecular Weight | 223.18 g/mol |
| IUPAC Name | 5,6-dimethoxy-1H-3,1-benzoxazine-2,4-dione |
| Standard InChI | InChI=1S/C10H9NO5/c1-14-6-4-3-5-7(8(6)15-2)9(12)16-10(13)11-5/h3-4H,1-2H3,(H,11,13) |
| Standard InChI Key | QXHYAHPAXYHLAD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C2=C(C=C1)NC(=O)OC2=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Isatoic anhydrides are bicyclic compounds comprising a benzene ring fused to an oxazinone moiety. Methoxy substitutions at the 4,5- or 4,6-positions significantly alter their electronic and steric profiles. For example, 4,5-dimethoxyisatoic anhydride (C₁₀H₉NO₅) adopts a planar configuration with methoxy groups at positions 4 and 5, enhancing solubility in polar aprotic solvents like dimethylformamide (DMF) . The 5,6-dimethoxy analog would likely exhibit similar characteristics, with methoxy groups at adjacent positions creating a steric environment distinct from its regioisomers.
Table 1: Comparative Physical Properties of Methoxy-Substituted Isatoic Anhydrides
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility Profile |
|---|---|---|---|---|
| 4,5-Dimethoxyisatoic anhydride | C₁₀H₉NO₅ | 223.18 | 283–285 (dec) | Soluble in DMF, CH₂Cl₂ |
| 4,6-Dimethoxyisatoic anhydride | C₁₀H₉NO₅ | 223.18 | >300 | Partially soluble in MeOH |
| 5,6-Dimethoxyisatoic anhydride* | C₁₀H₉NO₅ | 223.18 | Not reported | Predicted: DMF, DMAc |
*Theoretical values based on structural analogs .
The InChI string for 4,5-dimethoxyisatoic anhydride (InChI=1/C₁₀H₉NO₅/c1-14-7-3-5-6(4-8(7)15-2)11-10(13)16-9(5)12/h3-4H,1-2H3,(H,11,13)) highlights intramolecular hydrogen bonding between the anhydride oxygen and the amide proton, a feature preserved in the 5,6-substituted variant .
| Isatoic Anhydride | Isatin Partner | Product | Yield (%) |
|---|---|---|---|
| 4,5-Dimethoxyisatoic anhydride | 5,6-Dimethoxyisatin | 8,9-Dimethoxytryptanthrin | 35 |
| 6-Methoxyisatoic anhydride | 4-Methoxyisatin | 2,7-Dimethoxytryptanthrin | 51 |
| 7-Methoxyisatoic anhydride | 5-Methoxyisatin | 3,8-Dimethoxytryptanthrin | 56 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume